Gly-gly-ala

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

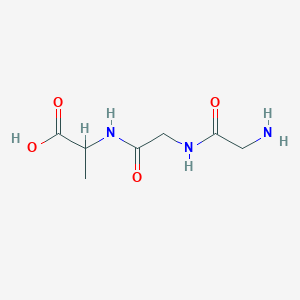

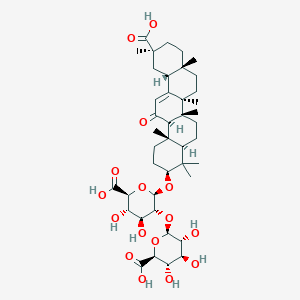

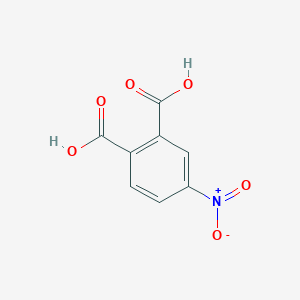

Gly-Gly-Ala is a tripeptide composed of glycine, glycine and L-alanine residues joined in sequence. It has a role as a metabolite.

Wirkmechanismus

Target of Action

Gly-Gly-Ala, also known as Glycine-Alanine, is a tripeptide composed of two glycine and one alanine amino acids . The primary targets of this compound are the peptide bonds in proteins and enzymes. These bonds are crucial for maintaining the structure and function of proteins .

Mode of Action

The mode of action of this compound involves the formation of peptide bonds between the amino acids. The carboxyl group of one amino acid reacts with the amino group of another, resulting in the formation of an amide bond, also known as a peptide bond . This reaction results in the creation of a dipeptide or a larger polypeptide, depending on the number of amino acids involved .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein synthesis and degradation. The formation of peptide bonds is a critical step in protein synthesis, allowing for the creation of complex protein structures from individual amino acids . On the other hand, certain enzymes can catalyze the hydrolysis of these peptide bonds, leading to the breakdown of proteins into their constituent amino acids .

Result of Action

The result of this compound’s action is the formation or degradation of proteins. By participating in the formation of peptide bonds, this compound contributes to the synthesis of new proteins. Conversely, its presence can also lead to the breakdown of existing proteins into individual amino acids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of peptide bonds, with a higher pH favoring bond formation . Additionally, factors such as temperature and the presence of other compounds can also influence the stability and efficacy of this compound.

Eigenschaften

CAS-Nummer |

19729-30-7 |

|---|---|

Molekularformel |

C7H13N3O4 |

Molekulargewicht |

203.20 g/mol |

IUPAC-Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14) |

InChI-Schlüssel |

CCQOOWAONKGYKQ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(=O)CNC(=O)CN |

Isomerische SMILES |

C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |

Kanonische SMILES |

CC(C(=O)O)NC(=O)CNC(=O)CN |

Key on ui other cas no. |

19729-30-7 |

Sequenz |

GGA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gly-Gly-Ala?

A1: The molecular formula of this compound is C6H11N3O4. Its molecular weight is 189.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to characterize this compound. These techniques provide information about the peptide's structure, conformation, and interactions with other molecules. For example, researchers have used solid-state NMR to analyze the local structure of a peptide containing the this compound sequence, derived from a flagelliform silk sequence of Nephila clavipes [].

Q3: How does the position of this compound within a larger peptide sequence influence its properties?

A: The position of this compound within a larger peptide sequence can significantly influence its properties. For example, in the flagelliform silk peptide (GPGGA)6G, the statistical distribution of torsion angles in sequences containing this compound (like Ala-Gly-Pro, Gly-Pro-Gly, etc.) was crucial for accurately modeling the peptide's structure []. Similarly, in the context of MHC class I antigen presentation, the positioning of a myristoylated this compound sequence is critical for recognition by specific T cell receptors [, ].

Q4: Are there any known instances where this compound acts as a recognition motif?

A: Yes, the sequence this compound has been identified as a potential recognition motif for certain enzymes. For example, research indicates that the viral endoprotease responsible for processing adenovirus proteins recognizes and cleaves at a consensus amino acid sequence of this compound []. This cleavage is crucial for the maturation and infectivity of the virus.

Q5: Have computational methods been used to study this compound?

A: Yes, computational chemistry and modeling techniques have been employed to study this compound-containing peptides. Molecular dynamics simulations have been used to understand the conformational preferences of this compound in different environments, including its interactions with water molecules and its role in peptide folding [, , ].

Q6: How do modifications to the this compound sequence affect its biological activity?

A: Modifications to the this compound sequence, even subtle ones, can drastically alter its biological activity. For instance, in studies focusing on T cell recognition of N-myristoylated peptides derived from the Simian Immunodeficiency Virus (SIV) Nef protein, substituting the second glycine or fourth isoleucine residue with alanine within the C14-Gly-Gly-Ala-Ile-Ser sequence abolished T cell recognition []. This highlights the importance of each residue in the this compound motif for its biological function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)